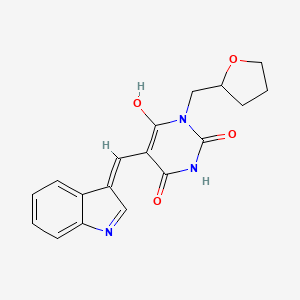![molecular formula C16H23NO B5973708 [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol](/img/structure/B5973708.png)
[1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol, also known as MPPM, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
作用機序
The mechanism of action of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol is not fully understood, but several studies have provided insights into its potential mode of action. One study suggested that [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines (2). Another study proposed that [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol may exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain (3). Further studies are needed to fully elucidate the mechanism of action of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol.
Biochemical and Physiological Effects:
[1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol has been shown to have various biochemical and physiological effects in scientific research studies. One study reported that [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol reduced the levels of pro-inflammatory cytokines in the synovial fluid of rats with induced rheumatoid arthritis (2). Another study found that [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol reduced the levels of amyloid-beta peptides in the brain of transgenic mice with Alzheimer's disease (3). [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol has also been shown to induce apoptosis in cancer cells (4).
実験室実験の利点と制限
[1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol has several advantages as a compound for lab experiments. It is relatively easy to synthesize and has been shown to have potential therapeutic applications in various disease models. However, [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations. Further studies are needed to fully understand the advantages and limitations of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol in lab experiments.
将来の方向性
There are several future directions for research on [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol. One area of interest is the potential use of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol as a therapeutic agent in the treatment of various diseases. Further studies are needed to fully elucidate the mechanism of action of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol and its potential therapeutic applications. Another area of interest is the development of new synthesis methods for [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol that are more efficient and cost-effective. Additionally, studies are needed to investigate the potential toxicity of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol and its effects on different cell types and tissues.
Conclusion:
In conclusion, [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol ([1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol) is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. Further studies are needed to fully understand the potential therapeutic applications of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol and its mechanism of action.
合成法
The synthesis of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol has been reported in several scientific studies. One such study used a multi-step synthesis approach, starting with the reaction of 2-methyl-3-phenylpropenal and piperidine to form 1-(2-methyl-3-phenyl-2-propen-1-yl)piperidine. This was followed by the reduction of the double bond in the molecule using sodium borohydride to form [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol ([1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol) (1). Other studies have used different reagents and reaction conditions to synthesize [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol.
科学的研究の応用
[1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol has been studied for its potential therapeutic applications in various scientific research studies. One study investigated the potential use of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol as an anti-inflammatory agent in the treatment of rheumatoid arthritis (2). Another study explored the potential use of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol as a neuroprotective agent in the treatment of Alzheimer's disease (3). [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol has also been studied for its potential use in the treatment of cancer (4).
特性
IUPAC Name |
[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-14(10-15-6-3-2-4-7-15)11-17-9-5-8-16(12-17)13-18/h2-4,6-7,10,16,18H,5,8-9,11-13H2,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGLTWKRVIAZKB-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-3-yl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1H-inden-1-yl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5973627.png)
![3-(4-chlorophenyl)-6-[2-oxo-2-(1-piperidinyl)ethyl]-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B5973645.png)
![3-[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]-2-pyrazinecarbonitrile](/img/structure/B5973652.png)

![[1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5973659.png)

![1-(4-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}phenyl)-2-imidazolidinone](/img/structure/B5973676.png)
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone](/img/structure/B5973689.png)

![6-(4-ethylphenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5973714.png)
![1,1'-[(2,3-dichlorobenzyl)imino]di(2-propanol)](/img/structure/B5973719.png)
![5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5973727.png)
![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-tert-butylphenyl)-1,3-cyclohexanedione](/img/structure/B5973732.png)
![2-(4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}-1-piperazinyl)ethanol](/img/structure/B5973736.png)